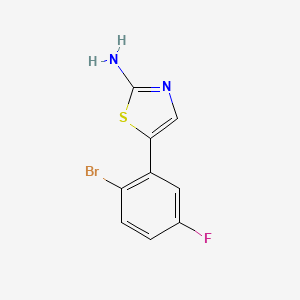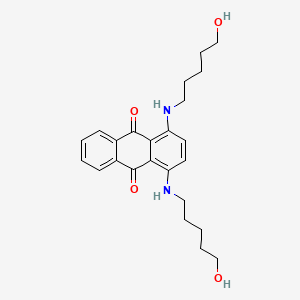
N-methoxy-3-formylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-3-formylcarbazole is a naturally occurring compound that belongs to the class of carbazole alkaloids. Carbazole alkaloids are characterized by a tricyclic aromatic skeleton consisting of a central pyrrole ring fused with two benzene rings. This compound is known for its significant biological activities and is used extensively in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methoxy-3-formylcarbazole can be synthesized through a highly efficient methodology involving the Pd₂(dba)₃CHCl₃/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene-catalyzed reactions of the corresponding dibromobiphenyl compounds and methoxyamine . This method allows for the direct preparation of various N-methoxycarbazole derivatives in good-to-moderate yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: N-Methoxy-3-formylcarbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the carbazole skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products:
Aplicaciones Científicas De Investigación
N-Methoxy-3-formylcarbazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other carbazole derivatives.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methoxy-3-formylcarbazole involves its interaction with various molecular targets and pathways. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Mahanine: Another carbazole alkaloid with significant anticancer properties.
Girinimbine: Known for its antimicrobial and anticancer activities.
Murrayamine J: Exhibits moderate antimicrobial activity.
Uniqueness: N-Methoxy-3-formylcarbazole stands out due to its unique combination of methoxy and formyl groups, which contribute to its distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
9-methoxycarbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 |
Clave InChI |
LGLGSEILIYMFIQ-UHFFFAOYSA-N |
SMILES canónico |
CON1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)






![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)




